molecular formula C23H36N6O5S B194398 21R-阿加曲班 CAS No. 121785-71-5

21R-阿加曲班

货号 B194398
CAS 编号: 121785-71-5
分子量: 508.6 g/mol
InChI 键: KXNPVXPOPUZYGB-XYVMCAHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“21R-Argatroban” is a potent anticoagulant used in the biomedical industry to study blood clots. It specifically inhibits thrombin, a key enzyme involved in the blood clotting process .


Synthesis Analysis

Argatroban is available as a mixture of 21R and 21S-diastereoisomers, in a ratio of roughly 64:36 . An efficient separation setup of the two epimers has been designed to understand their different activity and aqueous solubility . The drug showed significant degradation under hydrolysis (acidic, alkaline) and oxidation (peroxide stress) conditions .


Molecular Structure Analysis

The detailed structural analysis of 21R-Argatroban was pursued with the aim of understanding their different activity and aqueous solubility . A combination of different techniques was used to fully investigate their chemical physical features and intrinsic structural properties: Raman spectroscopy, powder X-ray diffraction (PXRD), single crystal X-ray diffraction, Fourier transform infrared (FTIR), spectroscopy thermogravimetric analysis (TGA) and solid-state nuclear magnetic resonance (SS-NMR) spectroscopy .


Chemical Reactions Analysis

Argatroban is a direct thrombin inhibitor that binds avidly and reversibly to the catalytic site of thrombin and that does not require other cofactors to exert its antithrombotic action . In order to facilitate characterization of the degradation products, the chemical structure of argatroban has been viewed as two components i.e., 4-methylpiperidine-2-carboxylic acid and 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfinic acid connected through a C-N bond linkage .


Physical And Chemical Properties Analysis

The molecular formula of 21R-Argatroban is C23H36N6O5S with an average mass of 508.634 Da and a monoisotopic mass of 508.246796 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 801.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.0 mmHg at 25°C .

科学研究应用

  1. 非对映异构体的分离和结构分析:阿加曲班是一种用于抗凝治疗的凝血酶抑制剂,以 21R 和 21S 非对映异构体的混合物形式存在。已经对这些差向异构体进行了有效的分离和详细的结构分析。这有助于了解它们不同的活性​​和溶解度,这对于开发用于临床应用的个别非对映异构体至关重要 (Ferraboschi 等人,2013 年)

  2. 非对映异构体的 NMR 赋值:已经报道了 21R-和 21S-阿加曲班的综合 1H 和 13C NMR 赋值。这些发现对于准确测量阿加曲班的非对映异构组成至关重要,这对于其作为抗血栓剂的医疗用途非常重要 (Colombo 等人,2008 年)

  3. 化学酶合成:进行了一项关于阿加曲班的对映异构纯 1,2,3,4-四氢喹啉部分的化学酶合成的研究。这种合成对于创建单独的 21R 和 21S 形式的阿加曲班至关重要 (Ferraboschi 等人,2013 年)

  4. 临床应用和抗凝特性:研究强调了阿加曲班作为小分子直接凝血酶抑制剂的用途。其分子特性允许显着的抗血栓功效,同时全身抗凝作用最小。阿加曲班已在各种临床环境中显示出有效性,包括肝素诱导的血小板减少症、急性心肌梗死和缺血性卒中 (Hursting 等人,1997 年)

  5. 在卒中治疗中的应用:阿加曲班已被研究其减少缺血性病变大小和延长卒中管理中治疗窗口的潜力。它已与实验模型中的重组组织纤溶酶原激活剂 (rtPA) 相结合,以探索这些益处 (Morris 等人,2001 年)

  6. 肝素诱导的血小板减少症的管理:阿加曲班在肝素诱导的血小板减少症患者中治疗和预防血栓形成的疗效已得到证实。作为直接凝血酶抑制剂,它具有高度选择性,并且患者通常耐受性良好 (Dhillon,2009 年)

  7. 与组织型纤溶酶原激活剂的联合:一项将阿加曲班与静脉注射 tPA 相结合的研究显示,对于因近端颅内动脉闭塞而导致的中度神经功能缺失的患者,该联合用药具有潜在的安全性。这种组合可能比单独使用 tPA 产生更完全的再通 (Barreto 等人,2012 年)

  8. 持续性肾脏替代治疗中的抗凝:阿加曲班已被评估为持续性肾脏替代治疗中的抗凝剂,尤其是在肝素诱导的血小板减少症和急性肾衰竭的重症患者中。其疗效和安全性是本研究的主要重点 (Link 等人,2009 年)

作用机制

Target of Action

21R-Argatroban, also known as Argatroban, is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme involved in the blood clotting process .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions , including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin . Argatroban is highly selective for thrombin with an inhibitory constant (Ki) of 0.04 µM .

Biochemical Pathways

The inhibition of thrombin by Argatroban affects several biochemical pathways. It inhibits the conversion of soluble fibrinogen to insoluble fibrin, the chief ingredient of clots . It also prevents the activation of factors V and VIII, which are critical cofactors in the “tenase” and prothrombinase complexes that catalyze the formation of factors Xa and IIa (thrombin), respectively . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .

Pharmacokinetics

Argatroban is given intravenously and drug plasma concentrations reach steady state in 1–3 hours . It distributes mainly in the extracellular fluid as evidenced by an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .

Result of Action

The inhibition of thrombin by Argatroban results in profound effects on hemostasis . It prevents the formation of blood clots, making it a potent anticoagulant . In vitro assays have demonstrated that Argatroban treatment results in decreased cell growth, colony-forming ability, adhesion, and migration .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Pharmacokinetics of argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine . Furthermore, the action of Argatroban can be influenced by the patient’s health status. For example, in patients with hepatic impairment, the clearance of Argatroban is reduced, leading to increased plasma concentrations .

安全和危害

When handling 21R-Argatroban, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

未来方向

The availability of Argatroban as a mixture of 21R and 21S-diastereoisomers has prompted the design of an efficient separation setup of the two epimers . This, along with the detailed structural analysis and the understanding of their different activity and aqueous solubility, provides new useful information for the development of the individual diastereoisomers .

属性

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-XYVMCAHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.21e-01 g/L
Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

121785-71-5, 74863-84-6
Record name 21R-Argatroban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121785-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN ANHYDROUS, (21R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DW7MIH1VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Argatroban
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21R-Argatroban
Reactant of Route 2
21R-Argatroban
Reactant of Route 3
21R-Argatroban
Reactant of Route 4
21R-Argatroban
Reactant of Route 5
21R-Argatroban
Reactant of Route 6
21R-Argatroban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。